molecular formula C19H17N5O5 B11501975 methyl 4-(2-{[5-(aminocarbonyl)-2-phenyl-2H-1,2,3-triazol-4-yl]amino}-2-oxoethoxy)benzoate

methyl 4-(2-{[5-(aminocarbonyl)-2-phenyl-2H-1,2,3-triazol-4-yl]amino}-2-oxoethoxy)benzoate

Cat. No.: B11501975
M. Wt: 395.4 g/mol
InChI Key: DUNRFENRDPENEZ-UHFFFAOYSA-N
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Description

METHYL 4-{[(5-CARBAMOYL-2-PHENYL-2H-1,2,3-TRIAZOL-4-YL)CARBAMOYL]METHOXY}BENZOATE is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzoate ester, and carbamoyl groups

Preparation Methods

The synthesis of METHYL 4-{[(5-CARBAMOYL-2-PHENYL-2H-1,2,3-TRIAZOL-4-YL)CARBAMOYL]METHOXY}BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the triazole ring:

    Introduction of the carbamoyl groups: This step involves the reaction of the triazole intermediate with isocyanates or carbamoyl chlorides under suitable conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and alternative solvents.

Chemical Reactions Analysis

METHYL 4-{[(5-CARBAMOYL-2-PHENYL-2H-1,2,3-TRIAZOL-4-YL)CARBAMOYL]METHOXY}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl groups, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It has shown potential as an enzyme inhibitor and has been investigated for its ability to modulate biological pathways.

    Medicine: The compound has been explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 4-{[(5-CARBAMOYL-2-PHENYL-2H-1,2,3-TRIAZOL-4-YL)CARBAMOYL]METHOXY}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and carbamoyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

METHYL 4-{[(5-CARBAMOYL-2-PHENYL-2H-1,2,3-TRIAZOL-4-YL)CARBAMOYL]METHOXY}BENZOATE can be compared with other triazole derivatives, such as:

    1,2,3-Triazole: A simple triazole compound with diverse biological activities.

    Benzotriazole: Known for its corrosion inhibition properties and use in various industrial applications.

    Triazolam: A pharmaceutical compound used as a sedative and anxiolytic agent.

The uniqueness of METHYL 4-{[(5-CARBAMOYL-2-PHENYL-2H-1,2,3-TRIAZOL-4-YL)CARBAMOYL]METHOXY}BENZOATE lies in its specific structure, which imparts distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H17N5O5

Molecular Weight

395.4 g/mol

IUPAC Name

methyl 4-[2-[(5-carbamoyl-2-phenyltriazol-4-yl)amino]-2-oxoethoxy]benzoate

InChI

InChI=1S/C19H17N5O5/c1-28-19(27)12-7-9-14(10-8-12)29-11-15(25)21-18-16(17(20)26)22-24(23-18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,20,26)(H,21,23,25)

InChI Key

DUNRFENRDPENEZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)NC2=NN(N=C2C(=O)N)C3=CC=CC=C3

Origin of Product

United States

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